molecular formula C12H16O4 B10783733 Senkyunolide H

Senkyunolide H

Cat. No.: B10783733
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senkyunolide H is a natural phthalide compound primarily extracted from the rhizomes of Ligusticum chuanxiong Hort, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H involves several steps, starting from the extraction of the rhizomes of Ligusticum chuanxiong Hort. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common in the purification stage to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Senkyunolide H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Senkyunolide H exerts its effects through multiple molecular targets and pathways. It has been shown to regulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, it modulates the expression of various proteins involved in oxidative stress and inflammation, such as superoxide dismutase (SOD) and nitric oxide synthase .

Comparison with Similar Compounds

Senkyunolide H stands out due to its unique combination of stability and therapeutic potential, making it a promising candidate for further research and development.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-

InChI Key

DQNGMIQSXNGHOA-WTKPLQERSA-N

Isomeric SMILES

CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Origin of Product

United States

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